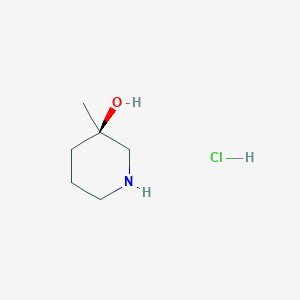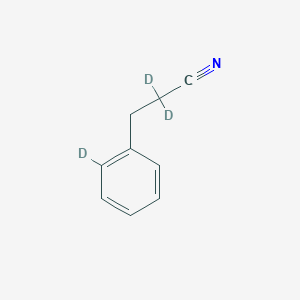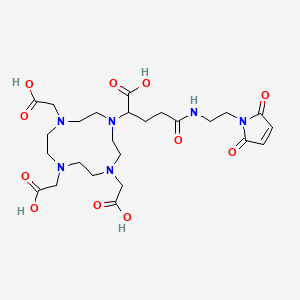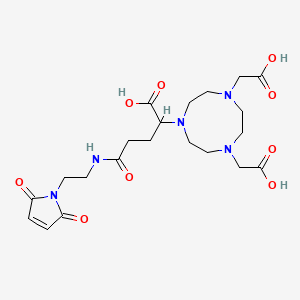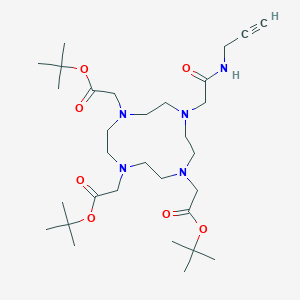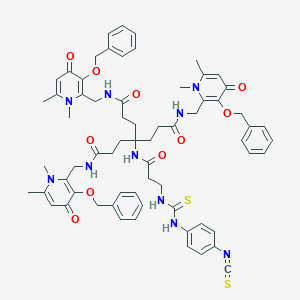
THP-NCS
Übersicht
Beschreibung
THP-NCS, also known as Tris(hydroxypyridinone), is a white to off-white powder . It has a molecular weight of 961.12 and a chemical formula of C45H56N10O10S2 . It is an efficient chelator for 68Ga and shows specific reactivity towards amines .
Synthesis Analysis
The synthesis of this compound involves the conjugation of a tris(hydroxypyridinone) with a pendant isothiocyanate group to the primary amine terminus of H2N-PEG2-Lys . This process is facilitated by the use of dimethyl sulfoxide containing diisopropylethylamine under microwave conditions .
Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis requires a comprehensive understanding of its coordination chemistry . The cyclic ether tetrahydropyran (THP) is one of the smallest molecules composed of a pyranose ring, which is closely related to carbohydrates .
Chemical Reactions Analysis
This compound exhibits specific reactivity towards amines . It is used as an efficient chelator for 68Ga, commonly used in peptides and antibodies labeling . The bifunctional chelator this compound provides a facile synthetic route to peptide conjugates bearing tris(hydroxypyridinone) chelators .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 961.12 and a chemical formula of C45H56N10O10S2 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Electrochemical Determination of Theophylline
The electrochemical determination of Theophylline (THP) is a significant application. A study by (Killedar et al., 2021) discusses the preparation of an electrode for quantifying THP. This method involves electro-oxidation peak currents, suggesting effective electrode modification. It's used in biomedical research, particularly in the area of asthmatic disorder treatments.
Terahertz Radiation Research
Terahertz (THz) imaging and sensing technologies, while not directly related to THP-NCS, offer insights into the scope of scientific applications in similar fields. (Wilmink & Grundt, 2011) and (Gong et al., 2019) discuss the use of THz technologies in medical, military, and security applications, highlighting the broad potential of these technologies in biomedical research.
Nanosensor Development
A study by (Deng et al., 2015) focuses on the development of a novel nanosensor using nitrogen-doped carbon dots and gold nanoparticles for detecting biological thiols. This is relevant in clinical diagnosis and highlights the intersection of nanotechnology and biomedical applications.
THP-1 Cell Line in Immune Modulation
The THP-1 cell line, a human leukemia monocytic cell line, is extensively used in research for studying monocyte/macrophage functions. (Chanput et al., 2014) discuss its use in evaluating immune-modulating effects of compounds, making it a valuable model in immunopharmacology.
Nanocluster Applications in Biomedicine
Research on thiolate-protected silver nanoclusters (Ag NCs) by (Zheng et al., 2014) shows their application in biomedicine, including bioimaging and disease diagnostics. These nanoclusters demonstrate how materials at the nanoscale can contribute significantly to scientific advancements in health-related fields.
Wirkmechanismus
Target of Action
THP-NCS, also known as Heptanediamide , is primarily used as a chelator for 68Ga . It has specific reactivity towards amines and is commonly used for peptides and antibodies labeling . The primary targets of this compound are therefore the amines present in these biological molecules.
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the amines. This suggests that this compound may form a complex with amines, enabling it to function as an efficient chelator for 68Ga .
Biochemical Pathways
It is known that this compound is used in the labeling of peptides and antibodies This suggests that it may play a role in the biochemical pathways involving these molecules
Pharmacokinetics
As a chelator for 68ga, it is likely that the bioavailability of this compound is influenced by its ability to form complexes with amines .
Result of Action
The result of this compound’s action is the formation of a complex with amines, enabling it to function as an efficient chelator for 68Ga . This allows for the labeling of peptides and antibodies, which can be used in various applications, such as in the field of biochemistry and medicine.
Eigenschaften
IUPAC Name |
N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZPMOAYGHWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74N10O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



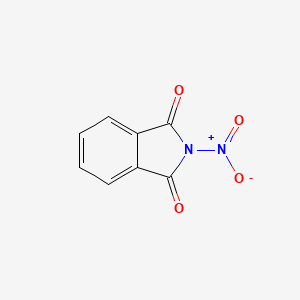
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
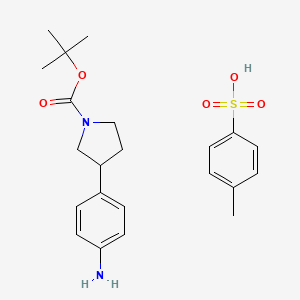
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)
